molecular formula C18H14O B8462752 Terphenyl-ar'-ol) CAS No. 29353-68-2

Terphenyl-ar'-ol)

Cat. No.: B8462752
CAS No.: 29353-68-2
M. Wt: 246.3 g/mol
InChI Key: XXKHDSGLCLCFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexanone Self-Condensation: One method involves the self-condensation of cyclohexanone to form trimeric ketone, which is then converted to 2,6-Terphenyl-ar'-ol) in a tubular fixed bed reactor.

    Suzuki Coupling: Another method involves the Suzuki coupling reaction between 2,6-dichlorophenol and phenylboronic acid in the presence of palladium acetate and dicyclohexylphenylphosphine as catalysts.

Industrial Production Methods: Industrial production often utilizes continuous processes in fixed bed reactors to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism of Action: Terphenyl-ar'-ol) exerts its effects primarily through its interaction with various molecular targets. It acts as a ligand in coordination chemistry, forming complexes with metals. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Terphenyl-ar'-ol): is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

29353-68-2

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2,3-diphenylphenol

InChI

InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H

InChI Key

XXKHDSGLCLCFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two

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